Maraviroc was developed by Pfizer and received approval from the U.S. Food and Drug Administration in August 2007. It is classified as a small molecule drug and belongs to the group of approved antiretroviral medications. The metabolite H1 is generated during the metabolic breakdown of maraviroc, making it relevant for understanding the drug's pharmacokinetics and therapeutic efficacy .
The synthesis of maraviroc metabolite H1 involves several key steps:
In industrial settings, these synthetic routes are optimized for yield and purity using techniques such as continuous flow reactors and high-performance liquid chromatography for purification.
The molecular formula for maraviroc metabolite H1 is . Its IUPAC name is 4,4-difluoro-N-[(1S)-3-[(1R,3S,5S)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide. The compound exhibits a complex three-dimensional structure characterized by multiple rings and functional groups that contribute to its biological activity .
Maraviroc metabolite H1 can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.
Maraviroc metabolite H1 functions primarily as a CCR5 antagonist, similar to its parent compound. By binding to the CCR5 receptor on host cells, it prevents HIV from entering these cells, effectively inhibiting viral replication. This mechanism is crucial in managing HIV infections that utilize this specific co-receptor for entry.
Maraviroc metabolite H1 exists as a solid at room temperature. Its solubility in water is low (0.0106 mg/mL), which may influence its absorption and bioavailability when administered.
Key chemical properties include:
Maraviroc metabolite H1 has several potential applications in scientific research:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 80751-52-6
CAS No.: 25291-67-2